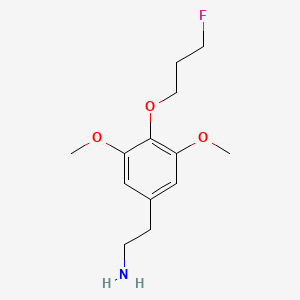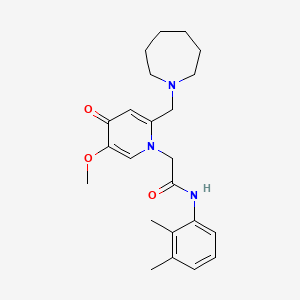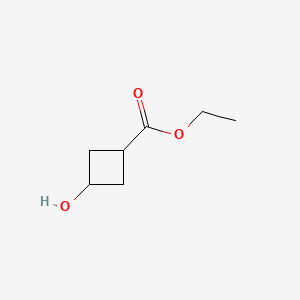![molecular formula C19H22N4O3 B2763906 Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate CAS No. 2097898-21-8](/img/structure/B2763906.png)
Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate is a complex organic compound that draws interest due to its unique structural characteristics and potential applications in various scientific fields. It is an ester derivative, notable for its multi-functional groups that contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate typically involves multiple steps:
Formation of the Tetrahydroquinazoline Core: This step usually starts with the condensation of an appropriate amine with an aldehyde or ketone, followed by cyclization to yield the tetrahydroquinazoline structure.
Introduction of the Dimethylamino Group: Dimethylamine can be introduced via alkylation or reductive amination.
Carbamoylation: The quinazoline intermediate is then reacted with an isocyanate to form the carbamoyl group.
Esterification: Finally, the benzoate moiety is attached through esterification, often using methyl benzoate or benzoic acid with appropriate catalysts.
Industrial Production Methods
Industrial production may employ similar synthetic routes with optimization for scalability, yield, and cost-effectiveness. Catalytic hydrogenation and continuous flow processes are often utilized to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation reactions particularly at the dimethylamino group.
Reduction: The ester group can be reduced to alcohols under strong reducing conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Halogenation reagents, acids, and bases depending on the specific substitution reaction.
Major Products Formed
The products depend on the specific reaction conditions but may include alcohols, amines, halogenated derivatives, and various substituted aromatics.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Its structure can be modified to create catalysts for specific reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential in developing new medications for various conditions due to its ability to interact with biological molecules.
Industry
Polymer Chemistry: Used in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The mechanism by which Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate exerts its effects involves interactions at the molecular level with specific targets, such as enzymes or receptors. Its quinazoline core and dimethylamino group play crucial roles in binding to these targets, modulating their activity, and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[2-(methylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate: Similar structure but different alkylation on the amino group.
Ethyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate: Variation in the ester group.
Uniqueness
Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate is unique due to its specific combination of functional groups that confer a distinct reactivity profile and biological activity. Its structural complexity allows for a wide range of chemical modifications and applications, setting it apart from structurally similar compounds.
That's a brief dive into the fascinating world of this compound. Intrigued by how compounds like these can impact so many fields?
Properties
IUPAC Name |
methyl 4-[[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-23(2)19-20-11-14-10-15(8-9-16(14)22-19)21-17(24)12-4-6-13(7-5-12)18(25)26-3/h4-7,11,15H,8-10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNSAOIJRXJAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide](/img/structure/B2763824.png)
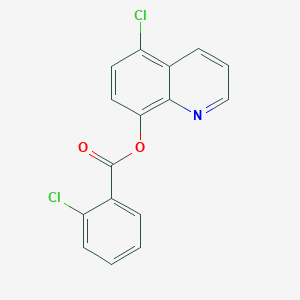
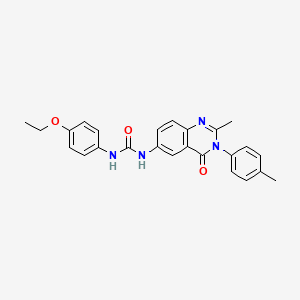

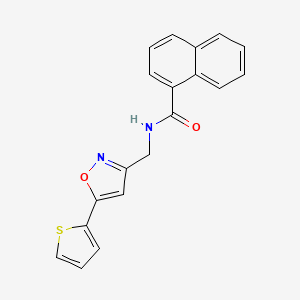
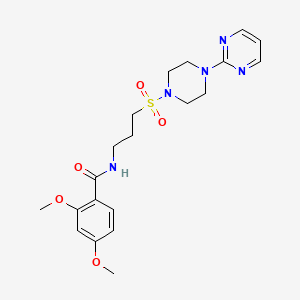
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2763834.png)
![N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2763836.png)
![2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid](/img/structure/B2763839.png)
